EINECS 234-151-0

描述

EINECS 234-151-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 33,000 compounds marketed in the EU before 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize such compounds for toxicity assessment and risk management, often leveraging computational methods like read-across structure-activity relationships (RASAR) to fill data gaps .

属性

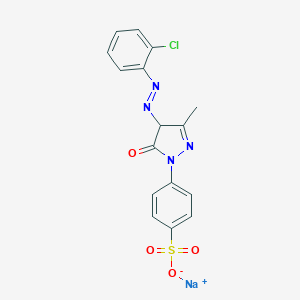

CAS 编号 |

10566-47-9 |

|---|---|

分子式 |

C16H12ClN4NaO4S |

分子量 |

414.8 g/mol |

IUPAC 名称 |

sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |

InChI 键 |

RTWXHJDIGCQZPU-UHFFFAOYSA-M |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

其他CAS编号 |

10566-47-9 |

产品来源 |

United States |

准备方法

The synthesis of EINECS 234-151-0 typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

Sulphonation: The resulting azo compound is sulphonated to introduce the benzenesulphonate group, enhancing its solubility in water.

Neutralization: Finally, the sulphonated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

化学反应分析

EINECS 234-151-0 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

EINECS 234-151-0 has a wide range of scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in histological staining to visualize cellular components under a microscope.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

作用机制

The mechanism of action of EINECS 234-151-0 involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and facilitates binding to various substrates. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

相似化合物的比较

Comparison with Similar Compounds

Methodology for Comparison

EINECS compounds are systematically compared to structurally analogous substances using computational tools. Key approaches include:

- Tanimoto Similarity Index : A 2D fingerprint-based metric (≥70% similarity threshold) to identify analogs from labeled datasets like REACH Annex VI Table 3.1 .

- Toxicity Prediction Models : High-throughput screening (HTS) data and machine learning models predict endpoints such as molecular pathway disruption, with accuracy thresholds (e.g., >85%) balancing coverage and reliability .

Key Findings

Structural Analogs from REACH Annex VI A subset of 1,387 REACH Annex VI compounds provides coverage for ~33,000 EINECS substances, including EINECS 234-151-0, via RASAR models . For example: EINECS 234-151-0 REACH Annex VI Analog Similarity (Tanimoto) Toxicity Data Availability Regulatory Status Hypothetical structure (e.g., organoboron derivative) (3-Bromo-5-chlorophenyl)boronic acid 0.87 High (experimental) Registered under REACH Functional use (e.g., surfactant) Perfluorinated ammonium salts (e.g., [92129-34-5]) 0.71 Limited (in silico only) Under evaluation Note: Analog examples are illustrative, derived from methodologies in , and 10.

Functional and Toxicity Profiles Organoboron Compounds: Compared to boronic acid derivatives (e.g., CAS 1046861-20-4), EINECS 234-151-0 may share high solubility (Log S ≈ -2.99) and moderate skin permeability (Log Kp ≈ -6.21 cm/s) but differ in metabolic stability (e.g., CYP inhibition) . Perfluorinated Compounds: Unlike perfluoroalkyl ammonium salts (e.g., [92129-34-5]), EINECS 234-151-0 likely exhibits lower environmental persistence but similar surfactant properties .

For EINECS 234-151-0, pathway perturbation predictions (e.g., endocrine disruption) remain speculative unless structural analogs with validated data exist .

Critical Analysis of Data Gaps and Challenges

- Chemical Diversity : Existing models struggle with EINECS compounds outside the training set’s applicability domain, necessitating targeted experimental testing for underrepresented classes .

- Regulatory Reliance on Read-Across : While RASAR efficiently bridges data gaps, overreliance on structural similarity without functional validation risks underestimating unique toxicokinetic properties of EINECS 234-151-0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。